1,3,3-Trimethyl-2-((methylphenylhydrazono)methyl)-3H-indolium nitrate
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Overview
Description
1,3,3-Trimethyl-2-((methylphenylhydrazono)methyl)-3H-indolium nitrate is a complex organic compound with a unique structure that includes an indolium core
Preparation Methods
The synthesis of 1,3,3-Trimethyl-2-((methylphenylhydrazono)methyl)-3H-indolium nitrate typically involves multiple steps. One common method includes the condensation of phenylhydrazine with methyl ethyl ketone, followed by a ring-closure reaction. The resulting product is then methylated using methyl toluenesulfonate and neutralized with ammonia . Industrial production methods may involve similar steps but are optimized for larger scale production and efficiency.
Chemical Reactions Analysis
1,3,3-Trimethyl-2-((methylphenylhydrazono)methyl)-3H-indolium nitrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the indolium core. Common reagents used in these reactions include hydrochloric acid, acetic anhydride, and triethylamine. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,3,3-Trimethyl-2-((methylphenylhydrazono)methyl)-3H-indolium nitrate has several scientific research applications:
Chemistry: It is used in the synthesis of polymers and as a reactant in cycloaddition reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Mechanism of Action
The mechanism of action of 1,3,3-Trimethyl-2-((methylphenylhydrazono)methyl)-3H-indolium nitrate involves its interaction with molecular targets through its indolium core. This interaction can affect various pathways, depending on the specific application. For example, in polymer synthesis, the compound acts as a nucleophile, reacting with electrophilic species to form new bonds .
Comparison with Similar Compounds
1,3,3-Trimethyl-2-((methylphenylhydrazono)methyl)-3H-indolium nitrate can be compared with similar compounds such as:
1,3,3-Trimethyl-2-methyleneindoline: This compound is also used in polymer synthesis and has similar reactivity.
2-Methylene-1,3,3-trimethylindoline: Another related compound with applications in the synthesis of photochromic dyes. The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and applications compared to its analogs.
Properties
CAS No. |
84788-03-4 |
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Molecular Formula |
C19H22N4O3 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
N-methyl-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]aniline;nitrate |
InChI |
InChI=1S/C19H22N3.NO3/c1-19(2)16-12-8-9-13-17(16)21(3)18(19)14-20-22(4)15-10-6-5-7-11-15;2-1(3)4/h5-14H,1-4H3;/q+1;-1 |
InChI Key |
QIGUALQIMHGHGD-UHFFFAOYSA-N |
Isomeric SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=N/N(C)C3=CC=CC=C3)C)C.[N+](=O)([O-])[O-] |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=NN(C)C3=CC=CC=C3)C)C.[N+](=O)([O-])[O-] |
Origin of Product |
United States |
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